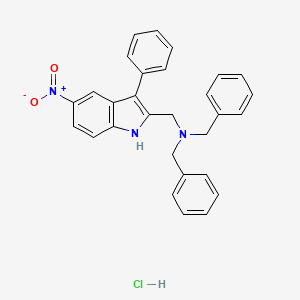
1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core, a nitro group, and multiple phenylmethyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the nitro group and phenylmethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reagents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and indole core play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-2-methanamine, 5-nitro-3-phenyl-N,N-bis(phenylmethyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1H-Indole-2-methanamine derivatives: Varying in the type and position of substituents on the indole core.
Nitroindoles: Featuring different substituents on the indole ring.
Phenylmethyl-substituted indoles: Differing in the number and position of phenylmethyl groups.
Properties
CAS No. |
89159-43-3 |
|---|---|
Molecular Formula |
C29H26ClN3O2 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
N-benzyl-N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C29H25N3O2.ClH/c33-32(34)25-16-17-27-26(18-25)29(24-14-8-3-9-15-24)28(30-27)21-31(19-22-10-4-1-5-11-22)20-23-12-6-2-7-13-23;/h1-18,30H,19-21H2;1H |
InChI Key |
JXWKJUBPTWLGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=C(C4=C(N3)C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


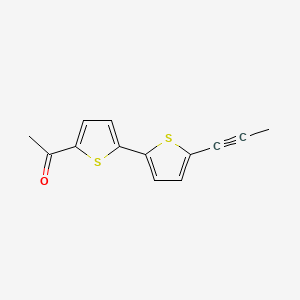
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
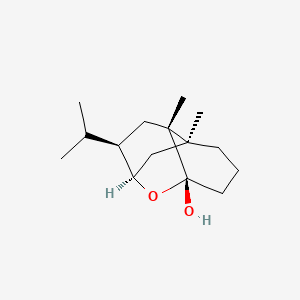
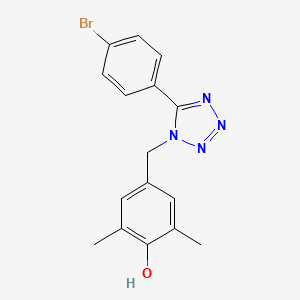
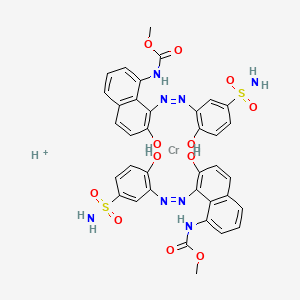
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
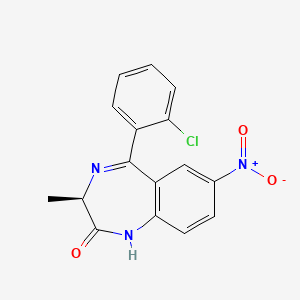
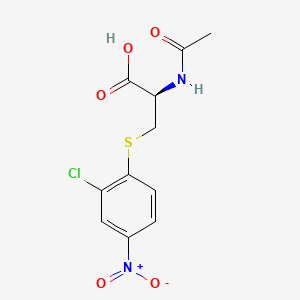
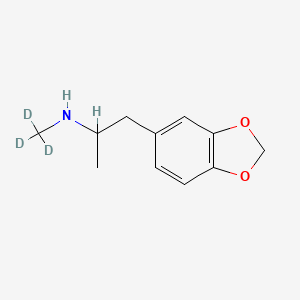
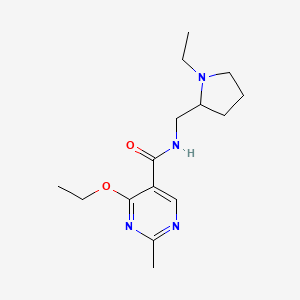
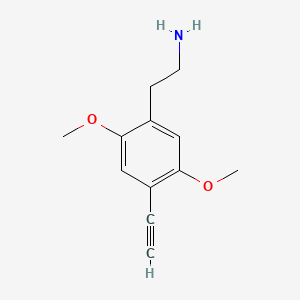
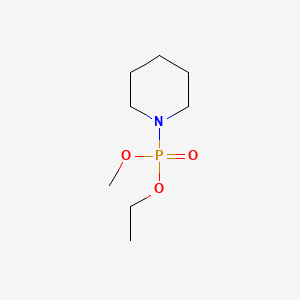
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
